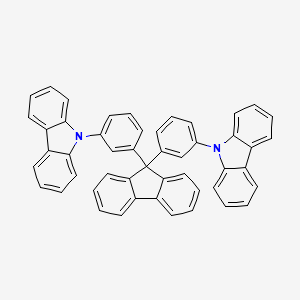
9,9'-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of both fluorene and carbazole units in its structure imparts significant electronic and photophysical properties, making it suitable for use in organic electronics and optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) typically involves a multi-step organic synthesis process. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Phenylene Units: The phenylene units are introduced through a Suzuki coupling reaction, where the fluorene core is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.
Attachment of Carbazole Units: The final step involves the attachment of carbazole units to the phenylene-fluorene intermediate through a Buchwald-Hartwig amination reaction, using a palladium catalyst and a suitable amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
9,9’-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) has a wide range of scientific research applications, including:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties and high thermal stability.
Photovoltaics: Employed in organic photovoltaic cells as an electron donor material, enhancing the efficiency of solar energy conversion.
Sensors: Utilized in the development of chemical sensors for detecting various analytes, owing to its strong fluorescence properties.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe for studying cellular processes.
Mecanismo De Acción
The mechanism of action of 9,9’-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) is primarily based on its electronic and photophysical properties. The compound can absorb and emit light, making it useful in optoelectronic applications. Its molecular targets include various electronic states and pathways involved in charge transport and energy transfer processes. The presence of both fluorene and carbazole units allows for efficient charge separation and recombination, leading to enhanced performance in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole): Similar structure but with different substitution pattern on the phenylene units.
9,9’-((9H-Fluorene-9,9-diyl)bis(2,1-phenylene))bis(9H-carbazole): Another structural isomer with different electronic properties.
9,9’-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(3,6-di-tert-butylcarbazole): Contains tert-butyl groups on the carbazole units, affecting its solubility and stability.
Uniqueness
The uniqueness of 9,9’-((9H-Fluorene-9,9-diyl)bis(3,1-phenylene))bis(9H-carbazole) lies in its balanced combination of fluorene and carbazole units, providing a synergistic effect on its electronic and photophysical properties. This makes it a versatile material for various advanced applications in organic electronics and optoelectronics.
Propiedades
Fórmula molecular |
C49H32N2 |
|---|---|
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
9-[3-[9-(3-carbazol-9-ylphenyl)fluoren-9-yl]phenyl]carbazole |
InChI |
InChI=1S/C49H32N2/c1-7-25-43-37(19-1)38-20-2-8-26-44(38)49(43,33-15-13-17-35(31-33)50-45-27-9-3-21-39(45)40-22-4-10-28-46(40)50)34-16-14-18-36(32-34)51-47-29-11-5-23-41(47)42-24-6-12-30-48(42)51/h1-32H |
Clave InChI |
FLXLXHFWNPLEEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC(=CC=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


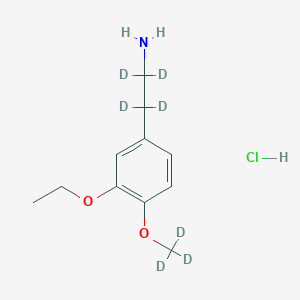
![Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12299859.png)
![[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate](/img/structure/B12299862.png)
![4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride](/img/structure/B12299869.png)
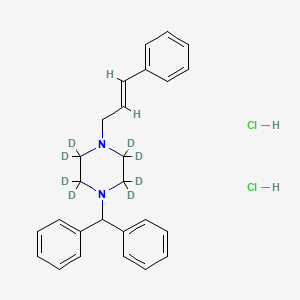
![3-[[6-[2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12299876.png)


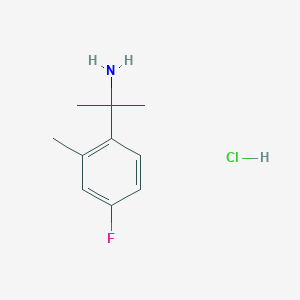
![6-[[4-Carboxy-8a-[4,5-dihydroxy-3-[3-hydroxy-6-methyl-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299901.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate](/img/structure/B12299912.png)
![N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12299922.png)
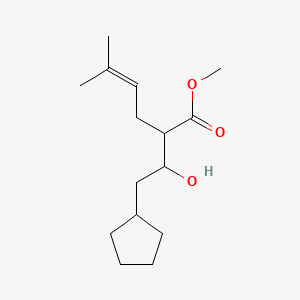
![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)
